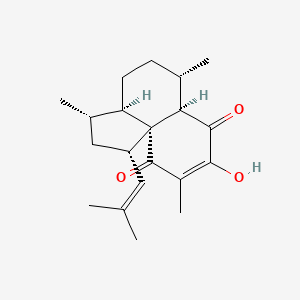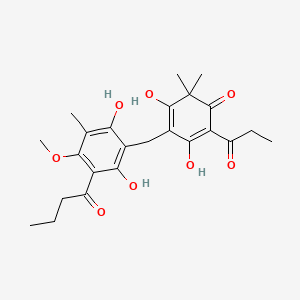
N-Octylbicycloheptene dicarboximide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Octylbicycloheptene dicarboximide is a chemical compound commonly used as a synergist in pesticides. It enhances the potency of pyrethroid ingredients, making them more effective against pests. This compound does not have intrinsic pesticidal qualities but is crucial in various household and veterinary products .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Octylbicycloheptene dicarboximide is synthesized through a multi-step process involving the reaction of bicycloheptene with octylamine and subsequent cyclization. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction conditions include heating the mixture to reflux for several hours to ensure complete cyclization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-Octylbicycloheptene dicarboximide undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Octylbicycloheptene dicarboximide is widely used in scientific research due to its role as a synergist in pesticides. Its applications include:
Chemistry: Studying the enhancement of pyrethroid efficacy.
Biology: Investigating its effects on insect physiology and behavior.
Medicine: Exploring its potential in developing new insecticides with lower toxicity to humans.
Industry: Used in formulations for household and veterinary pest control products
Mechanism of Action
N-Octylbicycloheptene dicarboximide works by inhibiting the microsomal oxidation of pyrethroids, thereby increasing their potency. It targets the voltage-sensitive sodium channels in the nerve membranes of insects, leading to prolonged depolarization and paralysis. This synergistic effect makes pyrethroids more effective at lower concentrations .
Comparison with Similar Compounds
Similar Compounds
Piperonyl butoxide: Another synergist used in pesticide formulations.
Sesamex: A natural synergist derived from sesame oil.
Sulfoxide: Used to enhance the efficacy of various insecticides.
Uniqueness
N-Octylbicycloheptene dicarboximide is unique due to its specific structure, which allows it to effectively inhibit microsomal oxidation. This property makes it particularly effective in enhancing the potency of pyrethroids compared to other synergists .
Properties
CAS No. |
7786-80-3 |
|---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
4-octyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C17H25NO2/c1-2-3-4-5-6-7-10-18-16(19)14-12-8-9-13(11-12)15(14)17(18)20/h8-9,12-15H,2-7,10-11H2,1H3 |
InChI Key |
YLHCJWZWKGVBOS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(=O)C2C3CC(C2C1=O)C=C3 |
Canonical SMILES |
CCCCCCCCN1C(=O)C2C3CC(C2C1=O)C=C3 |
Key on ui other cas no. |
7786-80-3 |
Synonyms |
ethylhexylbicycloheptene dicarboximide MGK 264 MGK-264 N-(2-ethylhexyl)-5-norbornene-2,3-dicarboxamide N-octylbicycloheptene dicarboximide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-(1,3,4,5-tetrahydroxy-4-hydroxymethyl-piperidin-2-YL)-acetic acid](/img/structure/B1200100.png)

![1-(3-Pyridin-4-yl-4-oxa-1,2-diaza-spiro[4.6]undec-2-en-1-yl)-ethanone](/img/structure/B1200102.png)










![N-hydroxy-N-[4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl]acetamide](/img/structure/B1200124.png)
